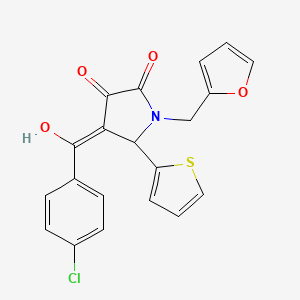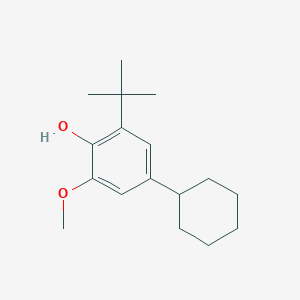
4-(4-Chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic molecule with the following structural formula:
Structure: C18H11ClO3S
This compound combines a furan ring, a thiophene ring, and a pyrrolone ring, making it structurally diverse. Its synthesis involves several steps, and it has garnered interest due to its potential biological activities.
準備方法
a. Synthetic Routes
The synthetic routes for this compound vary, but a common approach involves the condensation of 4-chlorobenzoyl chloride with 2-furylacetaldehyde in the presence of a base. The subsequent cyclization forms the pyrrolone ring. Detailed reaction conditions and mechanisms are available in the literature .
b. Industrial Production
While not widely produced industrially, research laboratories synthesize this compound for further investigations. Scale-up processes would require optimization and cost-effective methods.
化学反応の分析
a. Reactivity
Oxidation: The furan and thiophene rings are susceptible to oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
b. Common Reagents
Base: Used in the initial condensation step.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
c. Major Products
The major products depend on the specific reaction conditions. Oxidation may yield an acid derivative, while reduction leads to the alcohol form.
科学的研究の応用
This compound has diverse applications:
Medicine: Investigated for potential antitumor and anti-inflammatory properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Limited industrial applications due to its complexity.
作用機序
The exact mechanism remains under investigation. It likely interacts with cellular targets, affecting pathways related to inflammation and cell growth.
類似化合物との比較
While unique in its combination of heterocyclic rings, it shares similarities with other pyrrolones and furan derivatives. Notable similar compounds include furanone , thiophenone , and pyrrolidinone derivatives.
特性
分子式 |
C20H14ClNO4S |
|---|---|
分子量 |
399.8 g/mol |
IUPAC名 |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H14ClNO4S/c21-13-7-5-12(6-8-13)18(23)16-17(15-4-2-10-27-15)22(20(25)19(16)24)11-14-3-1-9-26-14/h1-10,17,23H,11H2/b18-16- |
InChIキー |
BZPGCXSSPUFVMA-VLGSPTGOSA-N |
異性体SMILES |
C1=COC(=C1)CN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=CS4 |
正規SMILES |
C1=COC(=C1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12010193.png)

![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12010222.png)


